diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex molecule featuring a fused thieno[2,3-c]pyridine core substituted with a diethyl dicarboxylate moiety at positions 3 and 6. The 2-position is functionalized with a 4-(N-butyl-N-methylsulfamoyl)benzamido group, introducing a sulfonamide-linked aryl substituent. The presence of ester groups and a sulfamoyl-benzamido side chain suggests tunable solubility and pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
diethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O7S2/c1-5-8-14-27(4)37(32,33)18-11-9-17(10-12-18)22(29)26-23-21(24(30)34-6-2)19-13-15-28(16-20(19)36-23)25(31)35-7-3/h9-12H,5-8,13-16H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPUIJQKXORIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, particularly its cytotoxic effects against various cancer cell lines and its mechanism of action.
Chemical Structure
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of sulfamoyl and dicarboxylate groups enhances its potential interactions with biological targets.
1. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar thienopyridine derivatives. For instance, a series of compounds were tested against human cancer cell lines including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that many derivatives exhibited significant cytotoxicity in a dose-dependent manner compared to the standard drug doxorubicin.
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 5d | HCT-116 | 1.5 | More potent |
| 7b | HepG-2 | 2.0 | Comparable |
| 10c | MCF-7 | 15.0 | Less potent |
These findings suggest that this compound may share similar antiproliferative properties with other thienopyridine derivatives .
The mechanism by which these compounds exert their effects often involves interaction with specific proteins associated with cancer cell proliferation. Molecular docking studies have shown that the thienopyridine derivatives can bind to target proteins involved in cell cycle regulation and apoptosis pathways.
For example, the compound demonstrated significant binding affinity to proteins linked to the HCT-116 cell line, suggesting a potential pathway for inducing apoptosis through inhibition of these targets .
Case Studies
In a comprehensive examination of various thienopyridine derivatives:
- Study A : Compounds were synthesized and screened for cytotoxicity against multiple cancer cell lines. The study highlighted that certain modifications in the chemical structure led to enhanced activity against liver and colon cancers while showing reduced toxicity towards non-tumor cells.
- Study B : A structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly influenced the cytotoxic potential of the compounds. This emphasizes the importance of molecular design in developing effective anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several classes of heterocyclic derivatives, including thienopyridines, imidazopyridines, and pyridinesulfonamides. Below is a detailed comparison based on structural features, physicochemical properties, and synthetic accessibility:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Pyridinesulfonamides (e.g., compound 27 ) lack fused heterocycles but feature sulfonamide linkages, which enhance hydrogen-bonding capacity.
Substituent Effects: Electron-Withdrawing Groups: Nitro (e.g., 1l ) and bromo (e.g., 2c ) substituents decrease solubility but improve stability, as evidenced by higher melting points (243–245°C vs. 145–147°C for 4g). Ester vs. Sulfonamide: Diethyl esters (common in thieno/imidazopyridines) increase lipophilicity, whereas sulfonamides (e.g., compound 27 ) improve water solubility.
Synthetic Accessibility: Thienopyridine derivatives (e.g., 4g ) are synthesized in higher yields (78%) compared to imidazopyridines (51–61% for 1l and 2c ), likely due to fewer steps in cyclization reactions.
Spectroscopic Characterization: MS Data: Thienopyridines (e.g., 4g ) show lower molecular weights (~300 g/mol) compared to imidazopyridines (~550–577 g/mol ), reflecting differences in core size and substituents. NMR Trends: Imidazopyridines exhibit downfield shifts for aromatic protons (e.g., δ 7.60–9.27 ppm ) due to electron-withdrawing substituents, whereas thienopyridines show simpler splitting patterns (e.g., δ 4.29 ppm for 4g ).
Research Implications
The structural diversity among these compounds highlights the importance of substituent engineering for optimizing pharmacological profiles. For instance:
- Thienopyridines (e.g., 4g ) are promising scaffolds for antitubulin agents due to their planar fused systems.
- Imidazopyridines (e.g., 2c ) with bromo/nitro groups may exhibit enhanced anticancer activity via DNA intercalation.
- The target compound’s sulfamoyl-benzamido group could improve target selectivity in enzyme inhibition studies compared to amino-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
